4-(Chloromethyl]benzyl Methanethiosulfonate
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Overview
Description
4-(Chloromethyl)benzyl Methanethiosulfonate is a chemical compound with the molecular formula C9H11ClO2S2 and a molecular weight of 250.77 g/mol . This compound is known for its reactivity with thiols to form mixed disulfides . It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 4-(Chloromethyl)benzyl Methanethiosulfonate typically involves the reaction of 4-(Chloromethyl)benzyl chloride with methanethiosulfonate under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
4-(Chloromethyl)benzyl Methanethiosulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with thiols to form mixed disulfides.
Oxidation and Reduction:
Common Reagents and Conditions: Thiols are commonly used reagents for substitution reactions.
Major Products: The primary product of its reaction with thiols is mixed disulfides.
Scientific Research Applications
4-(Chloromethyl)benzyl Methanethiosulfonate has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of 4-(Chloromethyl)benzyl Methanethiosulfonate involves its reactivity with thiols to form mixed disulfides . This reaction is specific and rapid, making it a valuable tool for studying thiol-disulfide exchange reactions. The molecular targets are typically thiol-containing compounds, and the pathways involved include the formation of disulfide bonds .
Comparison with Similar Compounds
4-(Chloromethyl)benzyl Methanethiosulfonate can be compared with other thiol-reactive compounds such as:
N-Ethylmaleimide: Another thiol-reactive compound used in biochemical research.
Iodoacetamide: Commonly used for alkylating thiol groups in proteins.
Ellman’s Reagent (5,5’-Dithiobis(2-nitrobenzoic acid)): Used to quantify thiol groups in a sample.
What sets 4-(Chloromethyl)benzyl Methanethiosulfonate apart is its specific and rapid reaction with thiols to form mixed disulfides, making it particularly useful for studying thiol-disulfide exchange reactions .
Properties
IUPAC Name |
[4-(chloromethyl)phenyl]methoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S2/c1-14(11,13)12-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIWHTYSDAYILX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCC1=CC=C(C=C1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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